

# Physical properties of 2,3-Dichlorothioanisole (melting point, boiling point)

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## Compound of Interest

Compound Name: 2,3-Dichlorothioanisole

Cat. No.: B1597087

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## An In-Depth Technical Guide to the Physical Properties of 2,3-Dichlorothioanisole

This guide provides a comprehensive overview of the physical properties of **2,3-Dichlorothioanisole**, with a specific focus on its melting and boiling points. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer practical, field-proven insights into the experimental determination of these crucial characteristics. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

## Introduction to 2,3-Dichlorothioanisole

**2,3-Dichlorothioanisole** (1,2-dichloro-3-(methylthio)benzene) is a halogenated aromatic sulfide. Its structure, featuring a benzene ring substituted with two adjacent chlorine atoms and a methylthio group, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of agrochemicals and pharmaceuticals. The precise physical properties of such intermediates are critical for process optimization, purification, and quality control.

While extensive data exists for many substituted anisoles and thioanisoles, specific, publicly available experimental data for the melting and boiling points of **2,3-Dichlorothioanisole** is not readily found in common chemical databases. This guide, therefore, serves a dual purpose: to collate known information on structurally related compounds and to provide robust, detailed methodologies for the empirical determination of these properties in the laboratory.

## Physical Property Data

Precise, experimentally verified melting and boiling points for **2,3-Dichlorothioanisole** are not widely published. However, we can infer expected properties by examining closely related analogs. This contextual data is invaluable for designing experiments and anticipating the physical state of the compound under various conditions.

Table 1: Physical Properties of **2,3-Dichlorothioanisole** and Related Compounds

Compound	Structure	CAS Number	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)
2,3-Dichlorothioanisole	<chem>C7H6Cl2S</chem>	Not Found	193.09	Not Reported	Not Reported
2,3-Dichlorothiophenol	<chem>C6H4Cl2S</chem>	17231-95-7	179.07	55 - 58	95 - 98 (at 0.5 mmHg)[1]
2,3-Dichloroanisole	<chem>C7H6Cl2O</chem>	1984-59-4	177.03	33 - 35[2]	Not Reported
2,3-Dichloroaniline	<chem>C6H5Cl2N</chem>	608-27-5	162.01	24[3]	252[3]

Note: The absence of reported data for **2,3-Dichlorothioanisole** underscores the importance of the experimental protocols detailed below.

## Experimental Determination of Melting Point

The melting point of a crystalline solid is a fundamental indicator of its purity.[4] A pure compound typically exhibits a sharp melting range of 0.5-1.0°C.[4] Impurities tend to depress the melting point and broaden the melting range. The following protocol describes the use of a

modern digital melting point apparatus, such as a Mel-Temp, which offers a safe and precise alternative to traditional oil bath methods.[5]

## Principle of Measurement

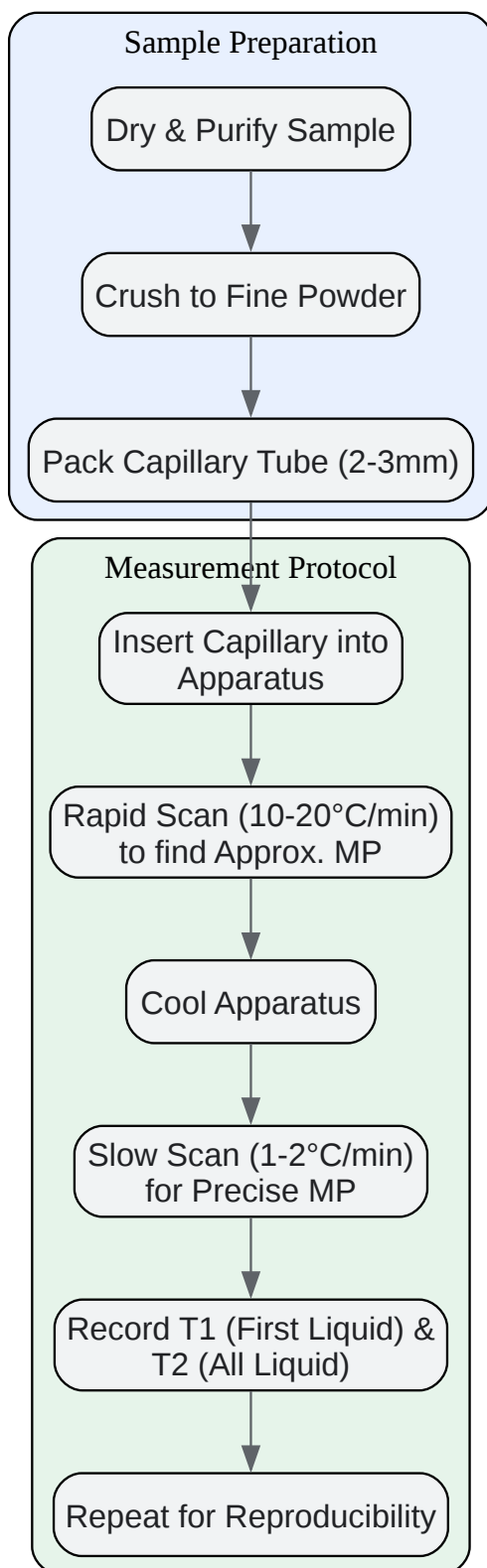
A small, finely powdered sample is heated at a controlled rate. The temperatures at which the substance begins to liquefy (T1) and completely turns to liquid (T2) are recorded.[4] This T1-T2 range is the melting point. For unknown substances, a rapid preliminary heating can find an approximate range, followed by a slower, more precise measurement.[6]

## Experimental Protocol: Capillary Method

- Sample Preparation:
  - Ensure the **2,3-Dichlorothioanisole** sample is a dry, crystalline solid. If necessary, recrystallize the sample to achieve high purity.
  - Place a small amount of the solid on a clean, dry watch glass.
  - Crush the crystals into a fine powder using a spatula.
  - Dip the open end of a capillary tube into the powder.[7]
  - Gently tap the sealed end of the tube on a hard surface to pack the powder firmly to a height of 2-3 mm.[7][8]
- Measurement:
  - Insert the packed capillary tube into the heating block of the melting point apparatus.[7]
  - Set a rapid heating ramp (e.g., 10-20°C per minute) to determine an approximate melting range.[6][7]
  - Allow the apparatus to cool significantly below the observed approximate melting point.
  - Prepare a new capillary with the sample for the accurate measurement.
  - Set the starting temperature to at least 20°C below the approximate melting point.

- Set the heating ramp rate to a slow value (1-2°C per minute) to ensure thermal equilibrium between the sample, heating block, and thermometer.[\[6\]](#)
- Observe the sample through the magnifying lens.
- Record the temperature (T1) when the first drop of liquid appears.
- Record the temperature (T2) when the last solid crystal disappears.[\[4\]](#)
- Repeat the measurement with a fresh sample to ensure reproducibility.

## Workflow Diagram: Melting Point Determination



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Caption: Workflow for Melting Point Determination.

## Experimental Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.<sup>[9]</sup> It is a characteristic physical property that is highly sensitive to changes in atmospheric pressure and the presence of impurities.<sup>[4][9]</sup> The micro boiling point method is ideal for research settings where sample quantities may be limited.

### Principle of Measurement

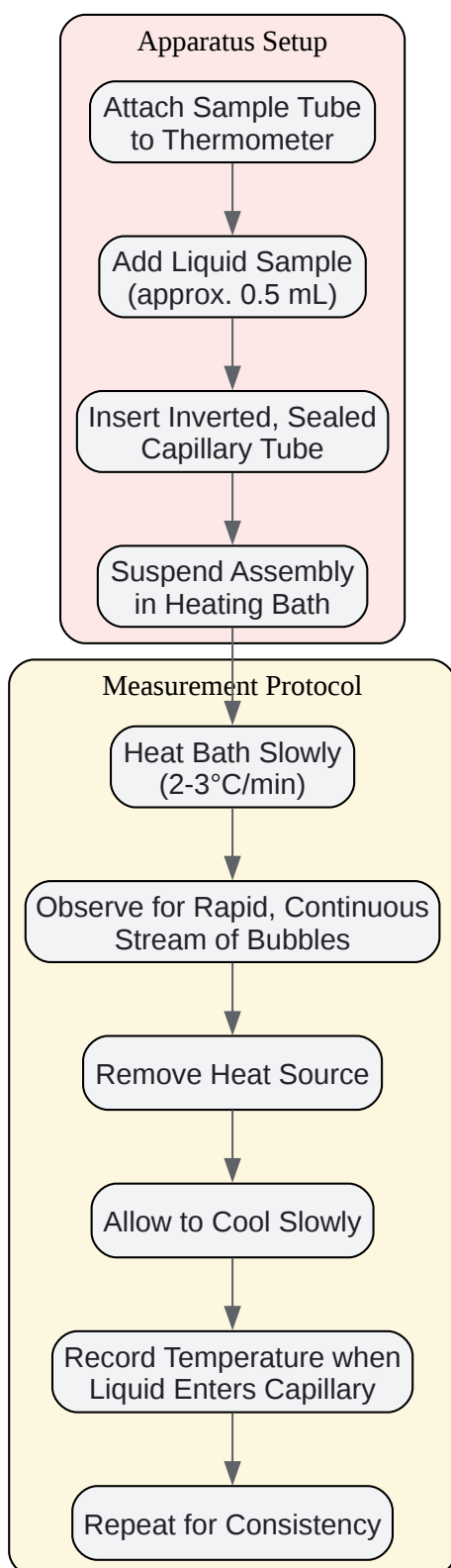
A small amount of liquid is heated in a sample tube along with an inverted capillary tube. As the liquid heats, trapped air and then sample vapor exit the capillary, creating a stream of bubbles.<sup>[10]</sup> The heat source is then removed. The boiling point is the temperature at which the cooling liquid's vapor pressure drops just below the atmospheric pressure, causing the liquid to be drawn back into the capillary tube.<sup>[9][10]</sup>

### Experimental Protocol: Micro Boiling Point (Capillary Method)

- Apparatus Setup:
  - Attach a small test tube (e.g., a 75x10mm tube) to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
  - Add approximately 0.5 mL of **2,3-Dichlorothioanisole** to the test tube.
  - Take a melting point capillary tube and seal one end in a flame. Place this capillary tube into the test tube with the open end down.<sup>[9]</sup>
  - Clamp the entire assembly so it is suspended in a heating bath (e.g., a Thiele tube or a beaker with mineral oil).<sup>[9]</sup> Ensure the heat-transfer liquid is well below the top of the sample tube to prevent contamination.
- Measurement:
  - Begin heating the bath gently and slowly (approx. 2-3°C per minute).<sup>[10]</sup>

- As the temperature rises, a slow stream of bubbles will emerge from the inverted capillary as trapped air expands.
- When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip.<sup>[9][10]</sup> Note this approximate temperature.
- Remove the heat source and allow the apparatus to cool slowly.
- Observe the capillary tube carefully. The stream of bubbles will slow and then stop.
- The exact boiling point is the temperature at which the liquid is drawn up into the capillary tube.<sup>[9][10]</sup> Record this temperature.
- For accuracy, allow the apparatus to cool further and repeat the heating/cooling cycle to obtain a consistent reading.

## Workflow Diagram: Boiling Point Determination



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## Sources

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